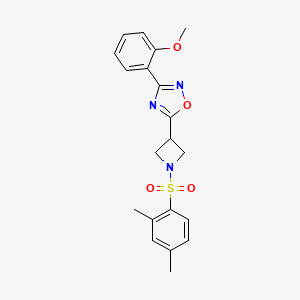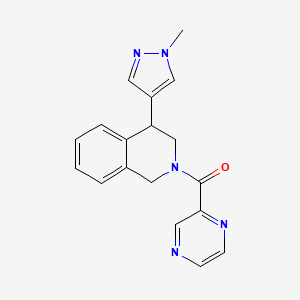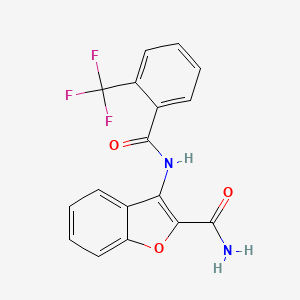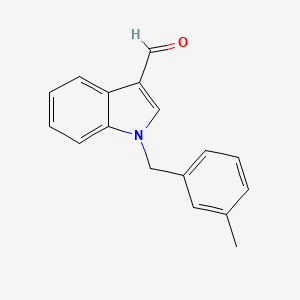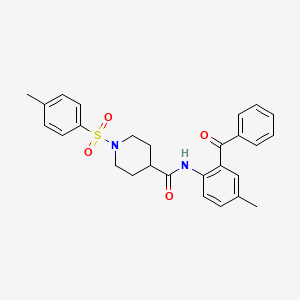![molecular formula C23H24N4O3S B2441009 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide CAS No. 866846-51-7](/img/no-structure.png)
2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study detailed the synthesis of novel heterocyclic compounds derived from similar foundational structures, showcasing their potential as anti-inflammatory and analgesic agents. These compounds displayed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscoring their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Another study synthesized compounds with a structure closely related to the query compound, evaluating them as antitumor agents due to their inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These dual inhibitors showed promise as antitumor agents, highlighting the versatility of the pyrimidinyl scaffold in drug design (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Research on the crystal structures of similar compounds revealed insights into their molecular conformations, which could inform further modifications to enhance biological activity or reduce toxicity (Subasri et al., 2016).
Biological Activities and Applications
Investigations into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, based on similar core structures, demonstrated potent anticancer activities across several human cancer cell lines. These findings suggest a potential route for the development of new anticancer therapies (Hafez & El-Gazzar, 2017).
Studies on novel thiazolo[3,2‐a]pyrimidines synthesized from related compounds revealed anti-inflammatory properties. The structural and functional diversity of these compounds indicates their potential in designing new drugs for inflammatory disorders (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).
Research into pyrimidine-5-carbonitrile derivatives based on similar chemical structures demonstrated anticonvulsant and neurotoxicity effects, contributing to the development of novel treatments for seizure disorders (Shaquiquzzaman, Khan, Amir, & Alam, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol, which is synthesized from 2-amino-4,5,6,7,8,9-hexahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid ethyl ester. The second intermediate is 3-methoxyphenylacetic acid, which is synthesized from 3-methoxybenzaldehyde. These two intermediates are then coupled to form the final product using standard peptide coupling chemistry.", "Starting Materials": [ "2-amino-4,5,6,7,8,9-hexahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid ethyl ester", "3-methoxybenzaldehyde", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethyl acetate", "methanol", "acetic anhydride", "pyridine", "chloroform", "sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Synthesis of 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol:", "- Dissolve 2-amino-4,5,6,7,8,9-hexahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid ethyl ester in DMF.", "- Add TEA and stir for 10 minutes.", "- Add HCl and stir for 10 minutes.", "- Add NaOH and stir for 10 minutes.", "- Add ethyl acetate and stir for 10 minutes.", "- Wash the organic layer with water and dry over Na2SO4.", "- Evaporate the solvent and purify the product by column chromatography.", "Synthesis of 3-methoxyphenylacetic acid:", "- Dissolve 3-methoxybenzaldehyde in methanol.", "- Add NaOH and stir for 10 minutes.", "- Add HCl and stir for 10 minutes.", "- Add NaHCO3 and stir for 10 minutes.", "- Extract the product with chloroform and dry over Na2SO4.", "- Evaporate the solvent and purify the product by column chromatography.", "Coupling of the two intermediates:", "- Dissolve 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol and 3-methoxyphenylacetic acid in DMF.", "- Add DCC and NHS and stir for 10 minutes.", "- Add TEA and stir for 10 minutes.", "- Purify the product by column chromatography." ] } | |
CAS-Nummer |
866846-51-7 |
Molekularformel |
C23H24N4O3S |
Molekulargewicht |
436.53 |
IUPAC-Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O3S/c1-30-18-9-5-8-17(12-18)24-21(28)15-31-23-25-20-10-11-27(14-19(20)22(29)26-23)13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3,(H,24,28)(H,25,26,29) |
InChI-Schlüssel |
JHNSKTONHLFMHD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2440927.png)
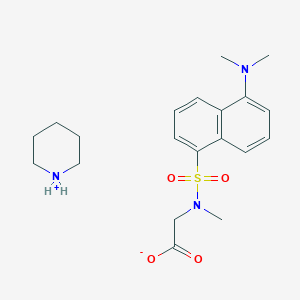
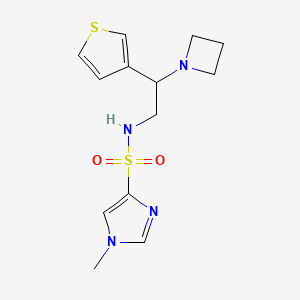
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2440931.png)
![1-[(8-Chloro-1-naphthyl)sulfonyl]proline](/img/structure/B2440932.png)
